Nolatrexed-d4 Dihydrochloride
Description
Contextualization of Deuterated Analogs in Biochemical Investigations
Deuterated analogs, or molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in biochemical and pharmaceutical research. researchgate.netmusechem.com This isotopic substitution, while seemingly minor, can have a profound impact on the metabolic fate of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can lead to a "kinetic isotope effect." bioscientia.deresearchgate.net This effect often results in a slower rate of metabolic reactions that involve the cleavage of this bond. bioscientia.de
In drug discovery and development, this can translate to several advantages, including:
Improved Pharmacokinetic Profiles: By slowing down metabolism, deuterated compounds may exhibit longer half-lives and increased exposure in the body. symeres.comacs.org
Reduced Formation of Undesirable Metabolites: In some cases, deuteration can alter metabolic pathways, leading to a decrease in the production of toxic or inactive metabolites. bioscientia.de
Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs may show improved efficacy. nih.gov
The use of deuterated analogs allows researchers to meticulously trace the metabolic journey of a drug, identify sites of metabolic vulnerability, and ultimately design more robust and effective therapeutic agents. nih.govresearchgate.net
Historical Perspective of Nolatrexed (AG337) in Preclinical Research
Nolatrexed, also known by its code name AG337 and trade name Thymitaq, emerged from early preclinical research as a potent and specific inhibitor of thymidylate synthase (TS). ontosight.ainih.govnih.gov TS is a crucial enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA replication. karger.com By targeting this enzyme, Nolatrexed effectively disrupts the process of cell division, making it a prime candidate for cancer chemotherapy. nih.gov
Key characteristics of Nolatrexed identified in preclinical studies include:
Lipophilic Nature: Unlike many other antifolates, Nolatrexed is lipophilic, allowing it to enter cells via passive diffusion rather than relying on the reduced folate carrier (RFC) transport system. nih.govresearchgate.net
No Requirement for Polyglutamylation: It does not require intracellular polyglutamylation for its activity, a process that can be a mechanism of resistance to other TS inhibitors. nih.govresearchgate.net
Potent TS Inhibition: In vitro studies demonstrated its potent inhibitory activity against TS, leading to cell cycle arrest in the S phase. medchemexpress.comapexbt.com
These unique properties positioned Nolatrexed as a promising agent, particularly for tumors that had developed resistance to traditional antifolate drugs. researchgate.net Preclinical and early clinical studies explored its efficacy in various cancer types, including colorectal, breast, and lung cancers. ontosight.aiascopubs.orgnih.gov
Significance of Isotope Labeling for Mechanistic Elucidation
Isotope labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a powerful technique for unraveling the intricate mechanisms of drug action. musechem.comsymeres.comcreativebiomart.net In the context of Nolatrexed-d4 Dihydrochloride (B599025), the incorporation of deuterium serves as a subtle yet powerful probe to investigate its interaction with thymidylate synthase and its subsequent metabolic fate.
The primary utility of isotopic labeling in this context lies in:
Tracing Metabolic Pathways: By using techniques like mass spectrometry, researchers can track the deuterated molecule and its metabolites within a biological system. nih.govresearchgate.net This allows for a detailed mapping of how the drug is processed and eliminated by the body.
Understanding Enzyme Kinetics: The kinetic isotope effect, resulting from the stronger C-D bond, can provide crucial information about the rate-limiting steps in the enzymatic reaction. bioscientia.deresearchgate.net By comparing the activity of Nolatrexed and its deuterated analog, scientists can infer which chemical bonds are broken during the interaction with thymidylate synthase.
Target Validation: Stable isotope labeling can be used to precisely track the binding of a drug to its protein target, confirming the mechanism of action and helping to optimize the design of more potent and selective inhibitors. creativebiomart.net
The insights gained from studying Nolatrexed-d4 Dihydrochloride contribute to a deeper understanding of thymidylate synthase inhibition and provide a valuable framework for the development of next-generation anticancer therapies.
Structure
3D Structure
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
288.36 g/mol |
IUPAC Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
InChI Key |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action
Target Enzyme Inhibition: Thymidylate Synthase Interactions
The primary molecular target of Nolatrexed is thymidylate synthase (TS), an enzyme pivotal for the de novo synthesis of deoxythymidine monophosphate (dTMP). wikipedia.orgbiorxiv.org This synthesis is the sole intracellular pathway for producing thymidylate, an essential precursor for deoxythymidine triphosphate (dTTP) and, consequently, for DNA replication and repair. biorxiv.org
Nolatrexed was developed through structure-based drug design to specifically interact with the folate cofactor binding site on the thymidylate synthase enzyme. nih.govmcconline.org.in It occupies this site, preventing the binding of the natural cofactor, N5,N10-methylene-5,6,7,8-tetrahydrofolate (CH2H4F). mcconline.org.in Structural analyses have revealed that the binding of Nolatrexed induces significant conformational changes in the enzyme. nih.gov These shifts cause segments of the enzyme, including the C-terminal region, to move toward the active center, effectively closing it and preventing the catalytic reaction from proceeding. nih.gov This direct competition at a critical binding site forms the basis of its inhibitory action.
Nolatrexed is characterized as a potent inhibitor of human thymidylate synthase. Kinetic studies have consistently determined its inhibition constant (Ki) to be approximately 11 nM. nih.govwikipedia.orgmcconline.org.innih.govsc.edubiorxiv.org While most kinetic analyses describe its action as non-competitive, structural studies suggest it binds competitively at the folate site. nih.govwikipedia.orgmcconline.org.innih.govsc.edu This apparent discrepancy may reflect complex inhibitory dynamics, but the outcome is a powerful blockade of the enzyme's function. The effects of this inhibition are rapidly reversible upon removal of the compound, which is consistent with a lipophilic agent that can move quickly into and out of cells without being metabolically trapped. nih.gov
| Parameter | Value | Inhibition Type |
|---|---|---|
| Inhibition Constant (Ki) | 11 nM | Primarily reported as Non-competitive |
Downstream Cellular Pathway Modulation
The inhibition of thymidylate synthase by Nolatrexed initiates a cascade of downstream cellular events, stemming directly from the disruption of thymine (B56734) nucleotide synthesis.
By blocking thymidylate synthase, Nolatrexed directly halts the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. wikipedia.orgbiorxiv.org This blockade leads to a depletion of the intracellular pool of dTMP and, subsequently, dTTP. nih.gov The disruption of this pathway can be observed systemically by an elevation in plasma levels of deoxyuridine, a marker of thymidylate synthase inhibition. nih.gov The cellular consequence is an inability to produce one of the four essential nucleoside triphosphates required for DNA synthesis, leading to S-phase specific cell cycle arrest. nih.govmcconline.org.inbiorxiv.orgnih.gov
The depletion of the dTTP pool creates a significant imbalance in the relative concentrations of deoxyribonucleotide triphosphates (dNTPs). This imbalance compromises the fidelity of DNA replication. With insufficient dTTP available, DNA polymerases may erroneously incorporate uracil (B121893) (from dUTP) into newly synthesized DNA strands. sc.edunih.gov This misincorporation triggers the base excision repair (BER) pathway to remove the aberrant uracil. sc.edunih.gov However, in the continued absence of adequate dTTP for the repair synthesis, this can lead to futile cycles of uracil incorporation and excision, resulting in the accumulation of DNA strand breaks and ultimately compromising genomic integrity. sc.edu
Beyond its direct impact on nucleotide metabolism, Nolatrexed has been shown to modulate the expression of other key enzymes, notably sulfotransferases (SULTs). mcconline.org.innih.gov Studies conducted in both rat models and human hepatocarcinoma (HepG2) cell lines have demonstrated that Nolatrexed significantly increases the expression of SULT isoforms at both the mRNA and protein levels. mcconline.org.innih.govbiorxiv.org Specifically, the activity and expression of aryl sulfotransferase-IV (AST-IV or SULT1A1) and dehydroepiandrosterone (B1670201) sulfotransferase (STa or SULT2A1) were found to be upregulated. mcconline.org.innih.gov This effect appears to be dose-dependent, with increased expression observed at therapeutic concentrations. mcconline.org.in The regulation of these phase II metabolizing enzymes suggests a broader impact of Nolatrexed on cellular detoxification and metabolic pathways. mcconline.org.inbiorxiv.org
| SULT Isoform | Observed Effect in Rat and Human Cells | Level of Regulation |
|---|---|---|
| AST-IV (SULT1A1) | Significantly Increased Expression/Activity | mRNA and Protein |
| STa (SULT2A1) | Significantly Increased Expression/Activity | mRNA and Protein |
Cell Cycle Dynamics and Apoptotic Induction in Cellular Models of Nolatrexed
Nolatrexed, a lipophilic quinazoline (B50416) folate analog, functions as a potent, non-competitive inhibitor of thymidylate synthase (TS). biocrick.comnih.gov This enzyme is pivotal for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. wikipedia.org By targeting thymidylate synthase, Nolatrexed disrupts the supply of necessary nucleotides for DNA synthesis, leading to significant consequences for cell cycle progression and cell viability. wikipedia.orgwikipedia.org In cellular models, its mechanism of action is characterized by a distinct arrest in the S-phase of the cell cycle, followed by the induction of programmed cell death through caspase-dependent pathways. biocrick.comnih.gov
S-Phase Cell Cycle Arrest Mechanisms
The primary mechanism by which Nolatrexed induces cell cycle arrest is through the direct inhibition of thymidylate synthase. nih.gov This inhibition disrupts the synthesis of dTMP, leading to a significant depletion of the intracellular deoxythymidine triphosphate (dTTP) pool. nih.gov DNA polymerase, the enzyme responsible for replicating the genome during the S-phase, requires a balanced supply of all four deoxynucleotide triphosphates (dNTPs), including dTTP.
The Nolatrexed-induced scarcity of dTTP causes DNA replication forks to stall, triggering the S-phase checkpoint, a critical surveillance mechanism that halts cell cycle progression in response to replication stress. biorxiv.org This effect has been directly observed in laboratory studies. For instance, flow cytometry analysis of L1210 murine leukemia cells treated with Nolatrexed (also known as AG337) confirmed a significant accumulation of cells in the S-phase. nih.gov Similarly, treatment of human colon cancer cell lines (Lovo and WiDr) with Nolatrexed resulted in a pronounced S-phase arrest, with up to 50% of the cell population accumulating in this phase after 48 hours. nih.gov This targeted disruption of DNA synthesis is the foundational cytotoxic action of the compound.
| Step | Molecular Event | Cellular Consequence | Supporting Evidence |
|---|---|---|---|
| 1 | Nolatrexed binds to the folate cofactor site on Thymidylate Synthase (TS). | Inhibition of TS enzymatic activity. nih.gov | Biochemical assays show non-competitive inhibition with a K_i of 11 nM for human TS. nih.gov |
| 2 | Conversion of dUMP to dTMP is blocked. | Depletion of the intracellular dTTP pool. nih.gov | Analysis of nucleotide pools in Nolatrexed-treated cells shows a significant reduction in TTP levels. nih.gov |
| 3 | DNA polymerase lacks sufficient dTTP for DNA synthesis. | Stalling of DNA replication forks. biorxiv.org | Inferred from the known requirements of DNA replication. |
| 4 | Replication stress activates the S-phase checkpoint. | Cell cycle progression is halted in S-phase. | Flow cytometry data demonstrates a high percentage of cells in S-phase post-treatment. nih.govnih.gov |
Caspase-Dependent Apoptosis Pathways
Prolonged cell cycle arrest and the underlying nucleotide imbalance caused by Nolatrexed ultimately trigger apoptosis, or programmed cell death. Research confirms that this process is critically dependent on the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The mechanism of action, which involves intracellular metabolic stress and disruption of DNA synthesis, strongly points to the activation of the intrinsic apoptotic pathway.
The intrinsic pathway is initiated by cellular stress, leading to the activation of initiator caspases. nih.gov Studies on Nolatrexed-treated colon cancer cells demonstrated that the induction of apoptosis could be significantly reduced by chemical inhibitors of caspase-9 and caspase-3, as well as caspase-8. nih.gov Caspase-9 is the primary initiator caspase associated with the intrinsic pathway. nih.govnih.gov Its activation typically follows the release of cytochrome c from the mitochondria, which then forms an "apoptosome" complex with Apaf-1, leading to the cleavage and activation of pro-caspase-9. nih.gov
Once activated, initiator caspases like caspase-9 proceed to cleave and activate executioner caspases, such as caspase-3 and caspase-7. nih.govmdpi.com These executioner caspases are responsible for dismantling the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov The finding that inhibitors of both caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway) can reduce Nolatrexed-induced apoptosis suggests a potential crosstalk between these pathways, although the primary trigger is the thymidylate synthase inhibition-induced stress. nih.gov
| Phase | Key Event | Description | Key Molecules |
|---|---|---|---|
| Initiation | Sensing of Cellular Stress | Prolonged S-phase arrest and DNA damage signals trigger pro-apoptotic signaling. | DNA damage sensors |
| Initiation | Activation of Initiator Caspases | The intrinsic pathway is likely the primary route, leading to the activation of Caspase-9. Evidence also suggests a role for Caspase-8. nih.gov | Caspase-9, Caspase-8, Apaf-1, Cytochrome c |
| Execution | Activation of Executioner Caspases | Initiator caspases cleave and activate downstream caspases, which carry out the systematic disassembly of the cell. nih.gov | Caspase-3, Caspase-7 |
| Execution | Cleavage of Cellular Substrates | Executioner caspases cleave key structural and regulatory proteins, leading to DNA fragmentation and cell death. | PARP, lamins, cytoskeleton proteins |
Synthetic Strategies and Isotope Labeling Methodologies
Chemical Synthesis of Nolatrexed Dihydrochloride (B599025) Precursors
The synthesis of Nolatrexed dihydrochloride hinges on the initial construction of a substituted quinazoline (B50416) core, which is then further functionalized.
Regioselective Quinazoline Ring Construction
The formation of the 2-amino-6-methyl-quinazolin-4(3H)-one scaffold is a key step. One common approach involves the reaction of anthranilic acid derivatives with a source of the C2-N3-C4 fragment of the quinazoline ring. For instance, 2-amino-5-methylbenzoic acid can be treated with cyanamide (B42294) or a guanidine (B92328) derivative to construct the desired ring system. The regioselectivity of this cyclization is critical to ensure the correct placement of the amino and oxo groups.
Another synthetic route starts from 2-amino-5-methylbenzonitrile, which can be converted to the corresponding 2-amino-6-methyl-4-chloroquinazoline. Subsequent nucleophilic substitution at the 4-position with a hydroxide (B78521) source yields the quinazolinone. This method offers a versatile entry point for further functionalization.
A notable synthetic method involves the direct conversion of 4-bromo-5-methylisatin (B30822) into a methyl anthranilate precursor. This is followed by cyclization to form the quinazoline ring, providing a high-yield pathway to the core structure.
| Starting Material | Reagents | Key Transformation | Product |
| 2-amino-5-methylbenzoic acid | Cyanamide / Guanidine derivatives | Cyclization | 2-amino-6-methyl-quinazolin-4(3H)-one |
| 2-amino-5-methylbenzonitrile | - | Conversion to 4-chloroquinazoline (B184009) and hydrolysis | 2-amino-6-methyl-quinazolin-4(3H)-one |
| 4-bromo-5-methylisatin | Potassium peroxydisulfate/sodium methoxide | Conversion to methyl anthranilate and cyclization | 2-amino-6-methyl-quinazolin-4(3H)-one precursor |
Functionalization and Derivatization Approaches
With the quinazoline core in hand, the next critical step is the introduction of the pyridin-4-ylsulfanyl moiety at the 5-position. A common strategy involves the bromination of the 2-amino-6-methyl-quinazolin-4(3H)-one at the 5-position to yield 2-amino-5-bromo-6-methyl-quinazolin-4(3H)-one. This bromo-intermediate then undergoes a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, with 4-mercaptopyridine (B10438). This copper-catalyzed reaction forms the desired carbon-sulfur bond, yielding Nolatrexed. The reaction conditions, including the choice of copper catalyst, base, and solvent, are crucial for achieving high yields and purity. Modifications to the traditional Ullmann reaction, such as using potassium carbonate instead of sodium hydride as the base, have been developed to improve the process.
Deuteration Techniques for Nolatrexed-d4 Dihydrochloride Synthesis
The introduction of deuterium (B1214612) atoms into the Nolatrexed molecule to create this compound is typically achieved through either isotopic exchange methods or by using deuterated building blocks in the synthesis. The "d4" designation indicates the incorporation of four deuterium atoms, most commonly on the pyridine (B92270) ring to serve as a stable isotopic internal standard for mass spectrometry-based bioanalytical assays.
Isotopic Exchange Methods
Hydrogen-deuterium (H/D) exchange reactions are a common strategy for introducing deuterium into a molecule. This can be achieved by exposing the target molecule or a suitable precursor to a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. For Nolatrexed, H/D exchange could potentially be performed on the final molecule or on the 4-mercaptopyridine precursor. The acidic protons on the pyridine ring are susceptible to exchange under certain conditions. Metal catalysts, such as palladium or platinum, can facilitate the exchange of aromatic protons with deuterium gas.
Directed Deuteration Strategies at Specific Positions
A more precise method for the synthesis of this compound involves the use of a deuterated precursor, specifically pyridine-d4. Commercially available pyridine-d5 (B57733) can be converted to 4-mercaptopyridine-d4. This deuterated building block is then used in the Ullmann condensation with the 2-amino-5-bromo-6-methyl-quinazolin-4(3H)-one intermediate. This approach ensures the specific placement of the four deuterium atoms on the pyridine ring, leading to a well-defined isotopically labeled final product. This method is generally preferred for the synthesis of internal standards as it provides high isotopic purity and avoids the potential for incomplete or non-specific labeling that can occur with H/D exchange methods.
Purification and Spectroscopic Characterization for Research Applications
The final this compound product must be rigorously purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of pharmaceutical compounds and their isotopologues. Crystallization is another effective method for obtaining highly pure material.
Once purified, the identity and isotopic enrichment of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Nolatrexed dihydrochloride, with the notable absence of signals corresponding to the protons on the pyridine ring. The integration of the remaining proton signals relative to an internal standard can be used to confirm the high level of deuteration.
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons on the pyridine ring may be broadened or show splitting due to coupling with deuterium.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the level of isotopic incorporation. The mass spectrum will show a molecular ion peak that is four mass units higher than that of the non-deuterated Nolatrexed, confirming the incorporation of four deuterium atoms. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the isotopic purity of the sample.
The following table summarizes the expected spectroscopic data for this compound, based on the data available for the non-deuterated compound. newdrugapprovals.org
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for the methyl and quinazoline ring protons. Absence of signals for the pyridine ring protons. |
| Mass Spec | Molecular ion peak at m/z corresponding to [C₁₄H₈D₄N₄OS + H]⁺ and its dihydrochloride salt. |
| IR | Characteristic peaks for N-H, C=O, and aromatic C-H stretching, with potential shifts due to deuteration. |
The thorough characterization of this compound is essential to ensure its suitability for use as an internal standard in quantitative bioanalytical methods, where accuracy and precision are paramount.
Preclinical Pharmacological Investigation in Research Models
In Vitro Cellular Studies
Enzyme Kinetic Analyses in Cell-Free Systems
Nolatrexed is a potent, non-competitive inhibitor of thymidylate synthase. Studies using purified recombinant human thymidylate synthase have determined its inhibition constant (Ki) to be 11 nM. selleckchem.comnih.govcaymanchem.com The non-competitive nature of its inhibition indicates that it does not compete directly with the substrate for binding to the enzyme's active site.
Table 1: Enzyme Kinetic Parameters of Nolatrexed Dihydrochloride (B599025)
| Enzyme | Inhibitor | Ki Value | Inhibition Type |
| Human Thymidylate Synthase | Nolatrexed Dihydrochloride | 11 nM | Non-competitive |
Cellular Growth Inhibition Kinetics
The inhibitory effect of Nolatrexed on thymidylate synthase translates to potent growth inhibition across a variety of cancer cell lines. In a panel of both human and murine cancer cells, Nolatrexed demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.39 µM to 6.6 µM. nih.govcaymanchem.com The anti-proliferative effects of the compound can be reversed by the addition of exogenous thymidine, which confirms that its primary mode of action is the inhibition of thymidylate synthase. caymanchem.com
Table 2: Cellular Growth Inhibition (IC50) of Nolatrexed Dihydrochloride in Various Cancer Cell Lines
| Cell Line | Origin | IC50 Range (µM) |
| Various | Human and Murine | 0.39 - 6.6 |
Biochemical Marker Modulation in Cell Lines
The inhibition of thymidylate synthase by Nolatrexed leads to distinct changes in cellular processes and biochemical markers. Treatment of L1210 cells with Nolatrexed at concentrations of 0.7 µM and 3.5 µM resulted in cell cycle arrest in the S phase, which is consistent with the disruption of DNA synthesis. caymanchem.com Furthermore, Nolatrexed treatment has been shown to cause a significant reduction in thymidine triphosphate (TTP) levels within cells. nih.gov In clinical studies, elevations in plasma deoxyuridine (UdR) have been utilized as a pharmacodynamic marker of thymidylate synthase inhibition in vivo. nih.gov Dynamic changes in thymidylate synthase expression have also been observed in different cell lines following treatment with Nolatrexed. j-smu.com
Combinatorial Biochemical Studies in Cellular Systems
The potential for synergistic effects when combining Nolatrexed with other chemotherapeutic agents has been investigated in vitro. Studies involving two head and neck cancer cell lines, HNX14C and HNX22B, explored the combination of Nolatrexed with paclitaxel. These experiments revealed that synergistic growth inhibition was achieved when paclitaxel was administered during a continuous infusion of Nolatrexed. In contrast, administering paclitaxel before or after the Nolatrexed infusion resulted in antagonistic effects. nih.gov
In Vivo Animal Model Applications for Mechanistic Understanding
Pharmacokinetic and Pharmacodynamic Modeling in Rodent Systems
Pharmacokinetic studies in mice have demonstrated that Nolatrexed is orally bioavailable. Preclinical data indicated a bioavailability of 96% after oral administration. aacrjournals.org More detailed pharmacokinetic parameters have been determined in mice following both intravenous and oral administration.
Table 3: Pharmacokinetic Parameters of Nolatrexed Dihydrochloride in Mice
| Parameter | Intravenous (50 mg/kg) | Oral (200 mg/kg) |
| Half-life (t½) | 3.020 h | 5.046 h |
| AUC | 89.972 mg/L/h | 84.893 mg/L/h |
| Cmax | N/A | 18.0 mg/L |
| Tmax | N/A | 1.000 h |
| Plasma Clearance (CL) | 0.556 L/h/kg | N/A |
| Distribution Factor | 0.831 L/kg | N/A |
Data sourced from MedChemExpress
These preclinical findings in rodent models, particularly the characterization of its oral bioavailability and pharmacokinetic profile, have been instrumental in guiding the design of clinical trials. The steady-state plasma concentrations (Css) of Nolatrexed observed in human studies have been correlated with levels that predict biologic activity based on these foundational animal models. ascopubs.org
Biochemical Pathway Modulation in Animal Tissues
Nolatrexed-d4 Dihydrochloride, a deuterated analogue of Nolatrexed (also known as AG337), is a potent and specific inhibitor of thymidylate synthase (TS). nih.gov Preclinical investigations in animal models have focused on elucidating its mechanism of action by examining its effects on biochemical pathways critical for cell proliferation. The primary biochemical modulation observed is the disruption of nucleotide synthesis, a direct consequence of thymidylate synthase inhibition.
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for the formation of deoxythymidine triphosphate (TTP), which is a necessary component of DNA synthesis and repair. nih.gov By inhibiting thymidylate synthase, Nolatrexed effectively blocks the production of dTMP, leading to an imbalance in the intracellular nucleotide pools. nih.gov
Research conducted on murine leukemia L1210 cells has demonstrated that exposure to Nolatrexed results in a significant reduction in the intracellular levels of TTP. nih.gov This depletion of TTP is a hallmark of thymidylate synthase inhibition and is a key factor in the cytostatic and cytotoxic effects of the compound. The reduction in TTP levels directly impedes DNA replication, leading to an arrest of the cell cycle in the S phase, the phase of active DNA synthesis. nih.gov
The pattern of ribonucleotide and deoxyribonucleotide pool modulation in L1210 cells treated with Nolatrexed is consistent with the targeted inhibition of thymidylate synthase. nih.gov While specific quantitative data from animal tissues for this compound are not extensively detailed in publicly available literature, the established mechanism of the parent compound, Nolatrexed, in preclinical models provides a strong basis for its expected biochemical effects. The primary impact is the targeted disruption of the pyrimidine synthesis pathway, leading to "thymineless death" in rapidly dividing cells.
The following table summarizes the principal biochemical pathway modulation by Nolatrexed based on preclinical research findings.
| Biochemical Pathway | Affected Molecule | Observed Effect in Preclinical Models | Consequence |
| Pyrimidine Synthesis | Thymidylate Synthase (TS) | Direct Inhibition | Blockade of dTMP synthesis |
| Nucleotide Metabolism | Deoxythymidine Triphosphate (TTP) | Significant Reduction | Impaired DNA synthesis and repair |
| Cell Cycle Regulation | S Phase Progression | Arrest | Inhibition of cell proliferation |
Analytical Methodologies for Research Quantification and Detection
High-Performance Liquid Chromatography (HPLC) Development for Compound Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of pharmaceutical compounds in various matrices. Although specific HPLC methods for Nolatrexed-d4 Dihydrochloride (B599025) are not detailed in available literature, the analysis of the parent compound, Nolatrexed Dihydrochloride, in plasma samples has been mentioned in the context of clinical trials. A typical HPLC method for a quinazoline-based antifolate like Nolatrexed would likely involve reverse-phase chromatography.
A hypothetical HPLC method for Nolatrexed-d4 Dihydrochloride could be developed and validated according to established guidelines. Key parameters that would be optimized are presented in the table below.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Example Specification |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detector | UV detector at a wavelength determined by the absorbance maximum of Nolatrexed |
| Column Temperature | 25-40 °C |
A crucial step in preclinical research is the validation of the analytical method in relevant biological matrices such as plasma, serum, or tissue homogenates. This process ensures the reliability and reproducibility of the data. Key validation parameters, as stipulated by regulatory agencies, would need to be assessed.
Table 2: Key Parameters for Preclinical HPLC Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
For high-throughput screening (HTS) applications, such as in early drug discovery, HPLC methods need to be optimized for speed and efficiency. This typically involves modifications to the standard HPLC method.
Table 3: Optimization Strategies for High-Throughput HPLC Analysis
| Optimization Strategy | Description |
|---|---|
| Use of Shorter Columns with Smaller Particle Sizes | This allows for faster separation times without sacrificing resolution. |
| Higher Flow Rates | Reduces the analysis time per sample. |
| Simplified Sample Preparation | Techniques like protein precipitation followed by filtration are often employed to reduce sample processing time. |
| Automated Systems | Use of autosamplers and automated data processing software to handle large numbers of samples. |
Mass Spectrometry (MS) and Isotope Dilution Techniques
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of drugs and their metabolites. The use of a deuterated internal standard like this compound is ideal for isotope dilution mass spectrometry, which is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision.
A quantitative LC-MS/MS method for this compound would involve the use of Nolatrexed as the analyte and Nolatrexed-d4 as the internal standard. The method would be developed by optimizing the MS parameters to achieve the highest sensitivity and selectivity.
Table 4: Hypothetical LC-MS/MS Parameters for this compound Quantification
| Parameter | Example Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), likely in positive mode |
| Mass Analyzer | Triple quadrupole (QqQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for both Nolatrexed and Nolatrexed-d4 would be determined. |
| Collision Energy | Optimized for each MRM transition to achieve maximum signal intensity. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
The validation of such a method would follow similar principles as outlined for HPLC in Table 2, with particular attention to matrix effects, which can influence ionization efficiency in the MS source.
The use of this compound in preclinical studies would be invaluable for investigating its metabolic fate. By administering the deuterated compound, researchers can distinguish between the administered drug and its metabolites from endogenous compounds using mass spectrometry. This allows for the identification and structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) would be a particularly useful tool in this context. While specific metabolic pathways for Nolatrexed are not detailed in the available literature, as a quinazoline (B50416) antifolate, it may undergo common metabolic transformations.
Spectroscopic and Chromatographic Validation in Research Samples
The validation of spectroscopic and chromatographic methods in research samples is essential to ensure the quality and reliability of the data generated. This involves a comprehensive assessment of the method's performance characteristics. For this compound, this would entail demonstrating the method's suitability for its intended purpose, whether it be for pharmacokinetic analysis, metabolic profiling, or high-throughput screening. The validation would be documented to provide a clear record of the method's capabilities and limitations.
Structure Activity Relationship Sar and Computational Chemistry Approaches
Ligand-Protein Interaction Profiling via X-ray Crystallography and Cryo-EM
High-resolution structural data from X-ray crystallography have been pivotal in understanding the binding mode of Nolatrexed to its target, human thymidylate synthase (hTS). The crystal structure of hTS in a ternary complex with the substrate deoxyuridine monophosphate (dUMP) and Nolatrexed has been determined and is available in the Protein Data Bank under the accession code 5X67. rcsb.orgacs.org This structure, resolved at 2.13 Å, provides a detailed atomic-level view of the inhibitor within the enzyme's active site. rcsb.org
The crystallographic data reveal that Nolatrexed binds competitively to the folate-binding site of hTS. researchgate.net Upon binding, Nolatrexed induces significant conformational changes in the enzyme. nih.gov Specifically, two insert regions of hTS undergo positional shifts toward the catalytic center, effectively closing the active site. nih.gov This induced-fit mechanism is crucial for the tight binding and inhibitory potency of Nolatrexed. The C-terminal region of the enzyme, in the presence of Nolatrexed, moves as much as 2.2 Å further into the active site, accompanied by a shift in the substrate-binding loop. nih.gov
Key interactions between Nolatrexed and hTS include hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. The quinazoline (B50416) ring of Nolatrexed occupies the same pocket as the p-aminobenzoyl glutamate (B1630785) moiety of the natural cofactor, 5,10-methylenetetrahydrofolate. The pyridine (B92270) ring of Nolatrexed also forms important interactions within the binding pocket. A notable finding from the structural analysis is the positional shift of Trp-109 upon Nolatrexed binding. nih.gov
To date, there are no publicly available cryo-electron microscopy (cryo-EM) structures of Nolatrexed or its deuterated analog in complex with thymidylate synthase. While cryo-EM is a powerful technique for determining the structure of large protein complexes, X-ray crystallography has so far provided the high-resolution data for understanding the interaction of small molecule inhibitors like Nolatrexed with hTS.
Table 1: Crystallographic Data for Human Thymidylate Synthase in Complex with dUMP and Nolatrexed
| PDB ID | 5X67 rcsb.org |
| Macromolecule | Human thymidylate synthase rcsb.org |
| Ligands | dUMP, Nolatrexed rcsb.org |
| Method | X-ray Diffraction rcsb.org |
| Resolution | 2.13 Å rcsb.org |
| R-Value Free | 0.210 rcsb.org |
| R-Value Work | 0.160 rcsb.org |
Molecular Docking and Dynamics Simulations of Compound-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets. For Nolatrexed, these methods, informed by the available crystal structure (PDB: 5X67), can provide valuable insights into the stability of the compound-target complex and the energetic contributions of specific interactions.
Molecular docking studies can accurately place the Nolatrexed molecule within the folate-binding site of hTS, reproducing the binding pose observed in the crystal structure. These simulations can be used to calculate a binding affinity score, which provides an estimation of the binding free energy. Docking studies would confirm that Nolatrexed's favorable interactions are due to a combination of hydrogen bonding and hydrophobic interactions with key residues such as those in the folate-binding pocket.
Molecular dynamics simulations can further investigate the dynamic behavior of the Nolatrexed-hTS complex over time. An MD simulation would typically start with the docked or crystal structure of the complex solvated in a water box with appropriate ions. The simulation would then calculate the forces between all atoms and their subsequent movements over a defined period, often on the nanosecond to microsecond timescale.
For the Nolatrexed-hTS complex, MD simulations would likely show that the inhibitor remains stably bound in the active site, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms would indicate the stability of the complex. Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding and can be used to calculate the binding free energy using more advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for Nolatrexed-d4 Dihydrochloride (B599025) has not been published, the principles of QSAR can be applied to understand the SAR of related thymidylate synthase inhibitors and to guide the design of novel analogs.
Descriptor Selection and Statistical Analysis
The first step in QSAR modeling is to calculate a set of molecular descriptors for a series of compounds with known inhibitory activities against hTS. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a subset of these descriptors with the biological activity. The quality of a QSAR model is assessed by its statistical significance and its ability to predict the activity of compounds not used in the model development (external validation).
Predictive Model Development for Analogs
A validated QSAR model can be used to predict the biological activity of novel, untested analogs of Nolatrexed. For instance, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. The resulting QSAR model would highlight regions in space where modifications to the Nolatrexed scaffold would likely lead to increased or decreased inhibitory potency. For example, the model might indicate that adding a bulky group at a specific position would be detrimental to activity, while introducing a hydrogen bond donor at another position would be beneficial.
Rational Design of Analogs as Mechanistic Probes
The detailed structural information from the X-ray crystal structure of the Nolatrexed-hTS complex provides a solid foundation for the rational design of analogs that can serve as mechanistic probes. By systematically modifying the Nolatrexed scaffold, researchers can investigate the role of specific functional groups in binding and inhibition.
For example, analogs could be synthesized with modifications to the quinazoline or pyridine rings to probe the importance of specific hydrogen bonds or hydrophobic interactions observed in the crystal structure. The biological activity of these analogs would then be tested to validate the hypotheses derived from the structural data.
Furthermore, analogs with fluorescent tags or other labels could be designed to study the kinetics of binding and the localization of the inhibitor within cells. The design of such probes would need to consider the steric constraints of the hTS active site to ensure that the label does not disrupt the binding of the core inhibitor structure. The deuteration in Nolatrexed-d4 Dihydrochloride itself can be considered a subtle modification to probe the kinetic isotope effect, although its primary purpose is generally to alter metabolic stability.
Applications in Chemical Biology and Proteomics Research
Utilization as a Biochemical Probe for Target Validation
Nolatrexed-d4 Dihydrochloride (B599025) is an invaluable biochemical probe for validating thymidylate synthase (TS) as a drug target. nih.govnih.gov As a derivative of Nolatrexed, a non-competitive inhibitor of human TS, its primary mechanism of action is the disruption of de novo thymidylate synthesis, a critical step in DNA replication. wikipedia.orgnih.gov The process of target validation involves confirming that a specific molecular target is indeed responsible for the therapeutic effect of a drug candidate.
The deuteration of Nolatrexed does not significantly alter its biochemical activity, allowing it to bind to thymidylate synthase in a manner analogous to its non-deuterated counterpart. Researchers can utilize Nolatrexed-d4 Dihydrochloride in cellular and in vitro assays to confirm that the observed biological effects, such as cell cycle arrest and apoptosis, are a direct consequence of TS inhibition. By comparing the effects of Nolatrexed-d4 with other TS inhibitors and employing genetic knockdown techniques, a robust validation of thymidylate synthase's role in cellular proliferation can be achieved.
Furthermore, the distinct mass of this compound can be exploited in mass spectrometry-based assays to quantify its binding to TS and to study the kinetics of this interaction. This allows for a precise determination of the inhibitor's affinity and residence time on the target enzyme, providing crucial data for drug development and optimization.
Role in Metabolic Flux and Pathway Tracing Studies
The presence of deuterium (B1214612) atoms in this compound makes it a powerful tool for metabolic flux analysis and pathway tracing, particularly in the context of nucleotide biosynthesis and folate metabolism.
Tracing Nucleotide Biosynthesis Pathways
Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. wikipedia.org By introducing this compound into a cellular system, researchers can inhibit this pathway and observe the subsequent alterations in the nucleotide pool.
Isotope tracing studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), can track the flow of stable isotope-labeled precursors (e.g., ¹³C-glucose or ¹⁵N-glutamine) through various metabolic pathways. The inhibition of thymidylate synthase by this compound creates a metabolic bottleneck, leading to an accumulation of dUMP and a depletion of dTMP. By analyzing the isotopic labeling patterns of these and other related metabolites, researchers can gain quantitative insights into the dynamics of nucleotide biosynthesis and the compensatory mechanisms that cells may employ when this pathway is disrupted.
Assessment of Folate Metabolism Dynamics
Folate metabolism is intricately linked to nucleotide biosynthesis, as thymidylate synthase utilizes 5,10-methylenetetrahydrofolate as a methyl donor. ebrary.net The inhibition of TS by this compound has a cascading effect on the folate cycle. The blockage of the TS reaction leads to the accumulation of its folate substrate, which can, in turn, affect other folate-dependent reactions, such as purine (B94841) synthesis and methionine metabolism.
By using deuterated Nolatrexed in combination with other isotopically labeled folates or amino acids, researchers can trace the metabolic fate of these molecules and quantify the flux through different branches of folate metabolism. This provides a detailed understanding of how cells regulate this critical network in response to enzymatic inhibition.
Contribution to Proteomics Research Through Isotope Labeling
In the field of proteomics, stable isotope labeling is a cornerstone for the quantitative analysis of protein expression and dynamics. This compound can be used as a specialized probe in chemical proteomics to identify and quantify proteins that interact with this inhibitor.
One common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. By treating one cell population with this compound and leaving the other as a control, researchers can identify proteins that are differentially expressed or post-translationally modified in response to TS inhibition. The mass difference between the light and heavy peptides allows for their relative quantification by mass spectrometry.
Furthermore, this compound can be used in affinity-based proteomics approaches. By immobilizing the deuterated inhibitor on a solid support, it can be used to pull down thymidylate synthase and its interacting partners from cell lysates. The unique isotopic signature of the probe facilitates the identification and quantification of these interacting proteins by mass spectrometry, providing insights into the protein networks that regulate nucleotide metabolism.
Insights into Resistance Mechanisms in Experimental Systems
A significant challenge in cancer chemotherapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to thymidylate synthase inhibitors is crucial for developing more effective therapies. nih.gov this compound can be a valuable tool in these investigations.
Several mechanisms of resistance to TS inhibitors have been identified, including:
Target amplification: An increase in the expression of the thymidylate synthase gene, leading to higher levels of the enzyme that can overcome the inhibitory effect of the drug. nih.gov
Mutations in the target enzyme: Alterations in the amino acid sequence of thymidylate synthase that reduce the binding affinity of the inhibitor.
Altered drug metabolism: Changes in the cellular machinery that metabolizes or effluxes the drug, leading to lower intracellular concentrations.
Activation of bypass pathways: Upregulation of alternative pathways for nucleotide synthesis that can compensate for the inhibition of thymidylate synthase.
By using this compound in long-term cell culture experiments, researchers can select for resistant cell populations. The deuterated compound can then be used to quantify the intracellular drug concentration and its binding to the target enzyme in both sensitive and resistant cells. Proteomic and metabolomic analyses of these cell lines can reveal the specific molecular changes that confer resistance. For instance, quantitative proteomics can identify the upregulation of TS or other enzymes, while metabolic flux analysis can uncover the activation of salvage pathways for nucleotide synthesis.
The table below summarizes key thymidylate synthase inhibitors and their mechanisms of action, providing a context for the study of resistance.
| Compound Name | Mechanism of Action |
| Nolatrexed | Non-competitive inhibitor of thymidylate synthase |
| 5-Fluorouracil (5-FU) | A prodrug that is converted to FdUMP, which forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate |
| Raltitrexed | A direct and specific inhibitor of thymidylate synthase |
| Pemetrexed | A multi-target antifolate that inhibits thymidylate synthase, dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) |
Future Directions in Nolatrexed D4 Dihydrochloride Research
Advanced Mechanistic Interrogation of Off-Target Effects in Research Models
While the on-target efficacy of Nolatrexed is attributed to thymidylate synthase inhibition, a comprehensive understanding of its off-target effects is crucial for a complete mechanistic picture. icr.ac.uk Off-target interactions can contribute to both therapeutic and unforeseen toxicological outcomes. patsnap.com Future research will necessitate a move beyond primary target analysis to a more holistic investigation of the compound's interactions within the cellular proteome.
| Research Approach | Objective | Potential Findings |
| Chemical Proteomics | Identify direct protein binding partners of Nolatrexed. | Discovery of novel off-target kinases, metabolic enzymes, or transcription factors. |
| Thermal Proteome Profiling (TPP) | Assess proteome-wide changes in protein thermal stability upon Nolatrexed binding. | Identification of direct targets and downstream proteins affected by pathway modulation. |
| Genetic Screening (e.g., CRISPR-Cas9) | Identify genes that, when knocked out, alter cellular sensitivity to Nolatrexed. | Revelation of synthetic lethal interactions and pathways contributing to Nolatrexed's efficacy. |
Development of Novel Analytical Platforms for Enhanced Sensitivity
The use of Nolatrexed-d4 Dihydrochloride (B599025) as a stable isotope-labeled internal standard is pivotal for the development of highly sensitive and specific bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative drug analysis due to its high accuracy and sensitivity. phenomenex.comagilent.com The incorporation of a deuterated internal standard like Nolatrexed-d4 minimizes variability in sample preparation and instrument response, allowing for precise quantification of the non-labeled drug in complex biological matrices. nih.gov
Future advancements in this area will focus on developing LC-MS/MS methods with even lower limits of detection (LOD) and quantification (LOQ), enabling the analysis of Nolatrexed in micro-volume samples or tissues with low drug penetration. researchgate.net Innovations in sample preparation techniques, such as solid-phase extraction (SPE) and phospholipid removal technologies, will further enhance the cleanliness of samples, leading to more robust and reliable analytical outcomes. phenomenex.com
| Analytical Technique | Advantage of Nolatrexed-d4 | Application |
| LC-MS/MS | Serves as an ideal internal standard for accurate quantification. | Pharmacokinetic studies, therapeutic drug monitoring, and analysis in various biological matrices. |
| High-Resolution Mass Spectrometry (HRMS) | Enables precise mass measurement for metabolite identification. | Characterization of Nolatrexed metabolites and degradation products. |
| Microflow LC-MS/MS | Allows for analysis of smaller sample volumes with increased sensitivity. | Analysis of cerebrospinal fluid, interstitial fluid, or other limited biological samples. |
Exploration of Research Applications in Emerging Biological Systems and Disease Models
To better predict the clinical efficacy of Nolatrexed, future research must move beyond traditional two-dimensional (2D) cell cultures and embrace more physiologically relevant models. pharmafeatures.com Three-dimensional (3D) organoids and patient-derived xenografts (PDXs) are at the forefront of this shift, offering a more accurate representation of in vivo tumor architecture and heterogeneity. nih.govnih.govsemanticscholar.org
Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the cellular diversity and microenvironment of the original tissue. nih.govnews-medical.net They provide a powerful platform for studying the response of different tumor subtypes to Nolatrexed and for identifying biomarkers of sensitivity or resistance. drugdiscoverynews.com PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the genetic and phenotypic characteristics of the original tumor and have been shown to be predictive of clinical outcomes. nih.govchampionsoncology.comnih.gov These advanced models will be invaluable for preclinical evaluation of Nolatrexed, both as a single agent and in combination therapies. persist-seq.org
| Model System | Key Features | Research Application for Nolatrexed |
| 3D Organoids | Recapitulate tissue architecture and cellular heterogeneity. pharmafeatures.com | High-throughput screening of Nolatrexed efficacy across different tumor subtypes; investigation of drug penetration and distribution. |
| Patient-Derived Xenografts (PDXs) | Maintain the genetic and molecular characteristics of the patient's tumor. semanticscholar.org | Preclinical evaluation of Nolatrexed's antitumor activity in a model that reflects patient heterogeneity; co-clinical trials to guide personalized treatment strategies. |
| Co-culture Systems | Incorporate immune cells, fibroblasts, and other stromal components. | Investigation of the impact of the tumor microenvironment on Nolatrexed's efficacy and potential immunomodulatory effects. |
Integration with Systems Biology Approaches for Comprehensive Pathway Analysis
A systems biology approach, integrating various 'omics' technologies, will provide a comprehensive understanding of the cellular response to Nolatrexed beyond the direct inhibition of thymidylate synthase. murdoch.edu.au By combining genomics, proteomics, and metabolomics, researchers can construct detailed models of the signaling pathways and metabolic networks affected by the drug. nih.gov
Metabolomics studies can reveal global changes in the cellular metabolome following Nolatrexed treatment, identifying metabolic vulnerabilities that could be exploited for combination therapies. unav.edubiocrates.com For instance, by tracing the flux of stable isotope-labeled nutrients, it is possible to map the metabolic rewiring that occurs in response to TS inhibition. Proteomics can provide insights into changes in protein expression and post-translational modifications, uncovering adaptive responses that may lead to drug resistance. nih.gov Integrating these multi-omics datasets will be crucial for identifying predictive biomarkers of response and for developing rational drug combinations that can overcome resistance. biocrates.com
| 'Omics' Approach | Data Generated | Insights for Nolatrexed Research |
| Metabolomics | Quantitative profiles of cellular metabolites. unav.edu | Identification of metabolic pathways impacted by TS inhibition; discovery of biomarkers for drug response and resistance. |
| Proteomics | Global protein expression and post-translational modification analysis. | Understanding of cellular signaling adaptations to Nolatrexed; identification of potential off-targets and resistance mechanisms. |
| Genomics | Gene expression profiles and mutational status. | Correlation of specific genetic features with Nolatrexed sensitivity; identification of patient populations most likely to benefit from treatment. |
Q & A
Q. How can researchers optimize dose regimens for combination therapy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
